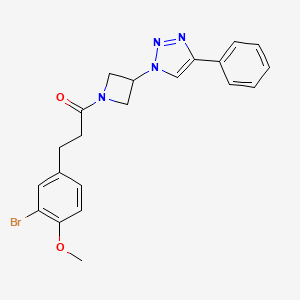

3-(3-bromo-4-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Description

The compound 3-(3-bromo-4-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one (CAS: 2034311-26-5) is a structurally complex molecule featuring a propan-1-one backbone substituted with a 3-bromo-4-methoxyphenyl group and an azetidine ring linked to a 4-phenyl-1,2,3-triazole moiety. Its molecular formula is C21H21BrN4O2, with a molecular weight of 441.3 g/mol . Limited physicochemical data (e.g., melting point, solubility) are available in the literature, highlighting a need for further experimental characterization.

Properties

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN4O2/c1-28-20-9-7-15(11-18(20)22)8-10-21(27)25-12-17(13-25)26-14-19(23-24-26)16-5-3-2-4-6-16/h2-7,9,11,14,17H,8,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFFCGHTCDKCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-bromo-4-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a triazole moiety and an azetidine ring, which are known to contribute to various biological activities.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Inhibition of Kinases : Many triazole derivatives act as kinase inhibitors, targeting pathways involved in cancer progression and inflammation.

- Antimicrobial Activity : The presence of the phenyl and azetidine groups may enhance the antimicrobial efficacy against various pathogens.

Anticancer Properties

Studies have shown that derivatives of triazole and azetidine can inhibit cancer cell proliferation. For instance, a related compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

In antimicrobial assays, compounds structurally related to 3-(3-bromo-4-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one have exhibited significant activity against Gram-positive and Gram-negative bacteria. For example, thiazole derivatives have shown MIC values ranging from 15.67 to 31.25 µM against Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on Kinase Inhibition : A study investigated the inhibition of mTOR signaling pathways by triazole-containing compounds. The results indicated a significant reduction in IL-1β release upon treatment with these compounds .

- Antimicrobial Efficacy : Another study assessed the antibacterial properties of thiazole-pyrazoline hybrids against various bacterial strains. The findings revealed that certain modifications in the chemical structure led to enhanced antibacterial activity .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, such as triazole/azetidine cores, halogenated aryl groups, or ketone backbones. A comparative analysis is provided below:

(5Z)-5-{[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one (CAS: N/A)

- Molecular Formula : C23H22BrN5O2S

- Key Features: Shares the 3-bromo-4-methoxyphenyl substituent but replaces the azetidine-triazole unit with a pyrazole-thiazolidinone hybrid. The thioxo-thiazolidinone core introduces sulfur, which may enhance metabolic stability or metal-binding properties compared to the triazole-azetidine system .

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

- Molecular Formula : C20H21N3O4

- Key Features: Utilizes a 1,2,4-triazole instead of 1,2,3-triazole and lacks the azetidine ring.

- Implications : The absence of bromine reduces molecular weight (367.4 g/mol vs. 441.3 g/mol) and may decrease halogen-mediated binding affinity.

3-[3-Methyl-4-(3-nitrobenzylidene-amino)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1,3-diphenyl-propan-1-one

- Molecular Formula : C25H22N4O3S

- Key Features: Contains a sulfanylidene-triazole core and nitrobenzylideneamino substituent, differing significantly from the target’s azetidine-triazole system.

- Implications : The sulfanylidene group may enhance redox activity or metal chelation compared to the target’s bromine and methoxy substituents.

(2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

- Molecular Formula : C20H17BrN4O2

- Key Features: Retains a brominated aryl group but incorporates a pyrazole-enone system instead of the triazole-azetidine unit. The enone moiety introduces α,β-unsaturated ketone reactivity, which may participate in Michael addition reactions .

1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one (CAS: 2034269-60-6)

- Molecular Formula : C15H17FN4O

- Key Features :

- Implications : Fluorine’s electronegativity may improve metabolic stability, while the methyl group increases hydrophobicity.

Comparative Data Table

Key Structural and Functional Insights

- Halogen Effects : The bromine atom in the target compound may enhance binding to hydrophobic pockets or halogen-bond-accepting residues compared to fluorine or methoxy groups .

- Triazole vs. Thiazolidinone: The 1,2,3-triazole-azetidine system offers hydrogen-bonding sites (N-H), whereas thiazolidinones provide sulfur-mediated interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.